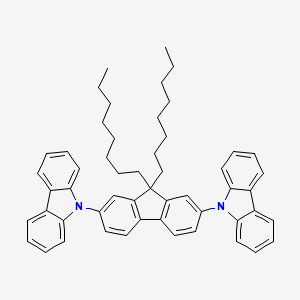
9,9'-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) is an organic compound that belongs to the class of polyfluorenes. These compounds are known for their strong blue fluorescence and are widely used in optoelectronic applications, such as organic light-emitting diodes (OLEDs) and polymer light-emitting diodes (PLEDs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) typically involves the following steps:
Bromination: The starting material, 9,9-dioctylfluorene, is brominated at the 2,7-positions to form 2,7-dibromo-9,9-dioctylfluorene.
Suzuki Coupling: The dibromo compound is then subjected to a Suzuki coupling reaction with 9H-carbazole-9-boronic acid under palladium catalysis to form the desired product.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance reaction efficiency and yield .
Análisis De Reacciones Químicas
Types of Reactions
9,9’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the fluorene or carbazole moieties[][3].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents like bromine (Br2) and nitric acid (HNO3) are used for substitution reactions[][3].
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted derivatives depending on the electrophile used[][3].
Aplicaciones Científicas De Investigación
9,9’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug delivery systems and photodynamic therapy.
Mecanismo De Acción
The mechanism of action of 9,9’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) involves its interaction with light and charge carriers:
Fluorescence: The compound absorbs light and re-emits it as blue fluorescence due to its rigid, conjugated structure.
Charge Transport: In optoelectronic devices, the compound facilitates the transport of charge carriers (electrons and holes) through its conjugated polymer backbone.
Comparación Con Compuestos Similares
Similar Compounds
Poly(9,9-dioctyl-9H-fluorene-2,7-diyl) (PFO): Known for its strong blue fluorescence and used in similar applications.
Poly(9-vinylcarbazole): Another compound with strong fluorescence properties, used in optoelectronic devices.
Uniqueness
9,9’-(9,9-Dioctyl-9H-fluorene-2,7-diyl)bis(9H-carbazole) is unique due to its combination of fluorene and carbazole moieties, which provide enhanced fluorescence and charge transport properties compared to other similar compounds .
Propiedades
Fórmula molecular |
C53H56N2 |
|---|---|
Peso molecular |
721.0 g/mol |
Nombre IUPAC |
9-(7-carbazol-9-yl-9,9-dioctylfluoren-2-yl)carbazole |
InChI |
InChI=1S/C53H56N2/c1-3-5-7-9-11-21-35-53(36-22-12-10-8-6-4-2)47-37-39(54-49-27-17-13-23-43(49)44-24-14-18-28-50(44)54)31-33-41(47)42-34-32-40(38-48(42)53)55-51-29-19-15-25-45(51)46-26-16-20-30-52(46)55/h13-20,23-34,37-38H,3-12,21-22,35-36H2,1-2H3 |
Clave InChI |
AIWFEGDZTHWDTG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC1(C2=C(C=CC(=C2)N3C4=CC=CC=C4C5=CC=CC=C53)C6=C1C=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(2R,3S,5R)-3-hydroxy-5-[2-(2-methylpropanoylamino)-6-oxo-1H-purin-9-yl]oxolan-2-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13083248.png)
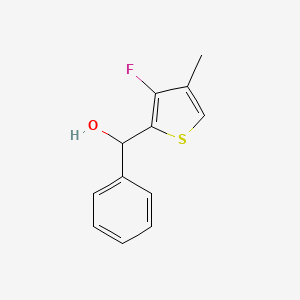
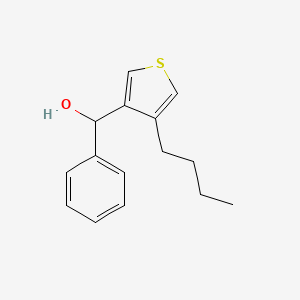
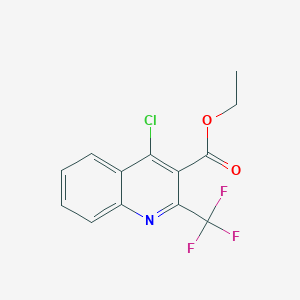
![7-tert-Butyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083268.png)

![2-amino-6,8-dihydro-5H-pyrano[3,4-d]pyrimidin-5-one](/img/structure/B13083275.png)
![1-[4-(4-Chloro-3-methyl-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13083288.png)
![2-Propylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B13083296.png)

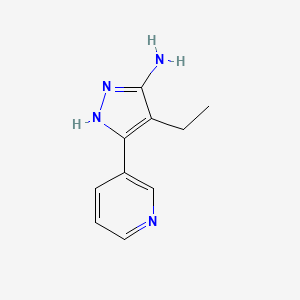
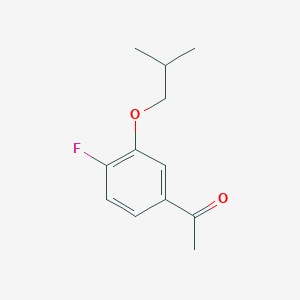

![2,7-Diethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13083328.png)
